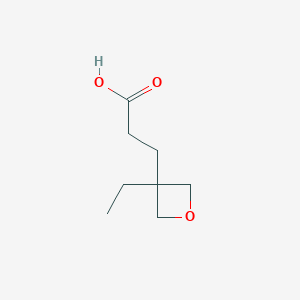

3-(3-Ethyloxetan-3-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-(3-ethyloxetan-3-yl)propanoic acid |

InChI |

InChI=1S/C8H14O3/c1-2-8(5-11-6-8)4-3-7(9)10/h2-6H2,1H3,(H,9,10) |

InChI Key |

MZWNCKWQEWIIOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC1)CCC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 3 Ethyloxetan 3 Yl Propanoic Acid

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of the oxetane in 3-(3-Ethyloxetan-3-yl)propanoic acid, estimated to be around 106 kJ/mol, is a primary driving force for its ring-opening reactions. researchgate.netresearchgate.net While more stable than the analogous epoxide ring, the oxetane is readily cleaved under both nucleophilic and electrophilic/acid-catalyzed conditions. acs.orgresearchgate.net The substitution pattern at the 3-position, bearing both an ethyl group and a propanoic acid substituent, significantly influences the regioselectivity and mechanism of these transformations. nih.gov

Nucleophilic attack on the oxetane ring is a common pathway for its cleavage. researchgate.netmagtech.com.cn The regioselectivity of this attack is primarily governed by steric and electronic factors. magtech.com.cn For 3,3-disubstituted oxetanes such as this compound, the substituents on the C3 carbon sterically hinder the approach of nucleophiles to the adjacent C2 and C4 positions. nih.gov

Strong anionic nucleophiles typically attack the less substituted carbon atoms of an unsymmetrical oxetane ring in an SN2 fashion. magtech.com.cn In the case of this compound, both C2 and C4 are methylene (B1212753) carbons and are therefore sterically similar. The primary factor influencing the reaction would be the nature of the nucleophile itself.

Under basic conditions, the carboxylic acid moiety of this compound would be deprotonated to form a carboxylate anion. This internal nucleophile could potentially engage in an intramolecular ring-opening reaction, though this would require the formation of a medium-sized ring, which can be entropically disfavored. More commonly, external anionic reagents are employed to open the oxetane ring. A variety of carbon, nitrogen, oxygen, and halogen nucleophiles can be utilized for this purpose. researchgate.net

Table 1: Representative Anionic Nucleophiles and Potential Ring-Opening Products

| Nucleophile | Reagent Example | Expected Major Product |

|---|---|---|

| Hydride | Lithium aluminum hydride (LiAlH₄) | 3-(1-hydroxypropyl)-3-methylhexan-1-ol |

| Alkyl | Organolithium reagents (e.g., n-BuLi) | 3-Ethyl-3-(hydroxymethyl)heptanoic acid |

| Cyanide | Sodium cyanide (NaCN) | 4-cyano-3-ethyl-3-(hydroxymethyl)butanoic acid |

Note: The product structures are predicted based on nucleophilic attack at one of the unsubstituted ring carbons.

The conformation of the oxetane ring plays a crucial role in its reactivity. Oxetane rings are not planar but exist in a puckered conformation to relieve torsional strain. acs.orgillinois.edu This puckering affects the orientation of the C-O bonds and, consequently, the accessibility of their corresponding antibonding orbitals (σ*) to incoming nucleophiles.

For a nucleophilic attack to occur via an SN2 mechanism, the nucleophile must approach the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The trajectory of this approach is ideally anti-periplanar to the breaking C-O bond. In 3,3-disubstituted oxetanes, the increased puckering of the ring can influence which C-O bond is more favorably aligned for cleavage, thereby affecting the regioselectivity of the ring-opening reaction. illinois.edu The specific stereoelectronic effects for this compound would depend on the preferred conformation of the molecule in the reaction medium.

The Lewis basicity of the oxygen atom in the oxetane ring allows for activation by electrophiles, particularly Brønsted and Lewis acids. researchgate.netillinois.edu This activation makes the ring significantly more susceptible to cleavage, even by weak nucleophiles. magtech.com.cn

Lewis acids coordinate to the oxygen atom of the oxetane, which polarizes the C-O bonds and increases the electrophilicity of the ring carbons. uab.catacs.org This activation facilitates the ring-opening process. A variety of Lewis acids have been shown to be effective catalysts for oxetane ring-opening reactions, including those based on boron, aluminum, scandium, and indium. uab.catnih.gov

The reaction of a Lewis acid-activated oxetane can proceed through different pathways, including isomerization to form homoallylic alcohols or intermolecular attack by a nucleophile. uab.cat For this compound, the carboxylic acid group could potentially chelate with the Lewis acid, influencing the subsequent reaction pathway. The outcome of the reaction is highly dependent on the specific Lewis acid, solvent, and reaction conditions employed. uab.cat

Table 2: Common Lewis Acids in Oxetane Ring-Opening and Their General Effects

| Lewis Acid | Typical Reaction Outcome |

|---|---|

| Boron trifluoride (BF₃) | Polymerization or ring-opening with nucleophiles |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Regioselective isomerization to homoallylic alcohols uab.cat |

| Tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) | Regioselective isomerization to homoallylic alcohols uab.cat |

| Scandium(III) triflate (Sc(OTf)₃) | Catalytic ring-opening with various nucleophiles nih.gov |

In the presence of a Brønsted acid, the oxetane oxygen is protonated to form a highly reactive oxonium ion. nih.govacs.org This species is readily attacked by a nucleophile, which can be the conjugate base of the acid, a solvent molecule, or another nucleophilic species present in the reaction mixture. researchgate.net

For this compound, the intramolecular carboxylic acid group can play a direct role in proton-initiated ring cleavage. nih.gov Under strong acidic conditions, the oxetane can be protonated, followed by an intramolecular attack from the carbonyl oxygen of the carboxylic acid. This would lead to the formation of a bicyclic intermediate that, upon hydrolysis, would yield a γ-lactone. This intramolecular pathway is often favored due to the proximity of the reacting groups. nih.gov Alternatively, in the presence of an external nucleophile, an intermolecular reaction may occur. researchgate.net The stability of the 3,3-disubstituted oxetane ring is generally higher than that of less substituted oxetanes, but it remains susceptible to ring-opening under harsh acidic conditions. nih.gov

Radical and Reductive Ring-Opening Modes

The oxetane ring can undergo cleavage through radical-based mechanisms, often initiated by photoredox catalysis. While direct studies on this compound are not prevalent, research on analogous 3-aryl-3-carboxy oxetanes provides significant mechanistic insight. researchgate.netnih.gov In these systems, visible-light photoredox catalysis can facilitate a decarboxylation event, generating a tertiary radical at the C3 position of the oxetane ring. researchgate.netnih.gov The stability of this radical is influenced by the substituents; for instance, benzylic radicals formed from 3-aryl-oxetanes are stabilized by π-delocalization. nih.gov

This tertiary oxetane radical is a key intermediate that can participate in further carbon-carbon bond-forming reactions, such as Giese additions to activated alkenes. researchgate.netnih.gov The strain within the four-membered ring plays a crucial role in the reactivity of these radical intermediates, making subsequent reactions like the Giese addition effectively irreversible and favoring high product yields. researchgate.netnih.gov

Reductive ring-opening of oxetanes can also be achieved using specific metal complexes. For example, titanocene-catalyzed reactions have been investigated for the ring-opening of oxetanes, which may proceed through radical or anionic intermediates depending on the precise conditions and substrates involved. researchgate.net

Thermal and Photochemical Ring-Opening Processes

Photochemical activation provides a powerful, metal-free method for inducing transformations in the oxetane ring. Under photochemical conditions, oxetanes can undergo ring expansion to form tetrahydrofuran (B95107) derivatives. rsc.org Mechanistic studies, supported by DFT calculations, suggest that this process proceeds via the formation of an oxygen ylide, which then rearranges through a diradical pathway to yield the expanded ring system. rsc.org While the primary example involves reaction with a carbene source to form the ylide, direct photolysis can also induce ring cleavage. rsc.org Analogous studies on the photochemical ring-opening of oxiranes confirm that excitation to an excited state (S1) can lead to rapid, sub-100 femtosecond ring-opening, followed by further rearrangement in the ground state. nih.gov This highlights the efficiency of photochemical energy in overcoming the activation barrier for ring cleavage.

Thermally induced, uncatalyzed ring-opening of oxetanes is less common and requires higher activation energy compared to epoxides due to a less strained transition state. researchgate.net The oxetane ring is generally considered thermally stable, and cleavage typically necessitates the presence of acid catalysts or very high temperatures, which can lead to complex product mixtures.

Carboxylic Acid Functional Group Transformations

The propanoic acid side chain offers a reliable site for chemical modification, largely independent of the oxetane ring's reactivity under many conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental transformations in organic synthesis.

Esterification: The most direct method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.comchemguide.co.uk This equilibrium-controlled reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is typically driven to completion by using the alcohol as the solvent, thus providing a large excess. masterorganicchemistry.commasterorganicchemistry.com

Amidation: The formation of an amide bond requires the activation of the carboxylic acid or its reaction with an amine under coupling conditions. Common methods include the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or anhydride, which then readily reacts with an amine. nih.gov Direct amidation of esters, which can be formed from the parent carboxylic acid, has also been achieved using catalysts like iron(III) chloride under solvent-free conditions. nih.govresearchgate.net

| Transformation | Reagents | Catalyst/Conditions | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol, Methanol) | Conc. H₂SO₄ or TsOH, Heat | masterorganicchemistry.comchemguide.co.uk |

| Amidation | Amine, Coupling Agent (e.g., EDC, HATU) | Base (e.g., DIPEA), Room Temperature | nih.gov |

| Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine | Pyridine or Et₃N | nih.gov |

| Amidation (from ester) | Amine | FeCl₃, Heat, Solvent-free | nih.govresearchgate.net |

Reduction and Oxidation Chemistry of the Carboxyl Group

The carboxyl group can be selectively reduced to a primary alcohol. This transformation typically requires powerful reducing agents, as milder reagents are often ineffective.

Reduction: The most common reagents for the reduction of carboxylic acids are lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF). These reagents will convert the propanoic acid group into a 3-hydroxypropyl group, yielding 3-(3-(3-ethyloxetan-3-yl)propyl)oxetan-3-ol. It is important to note that these strong hydrides can potentially react with the oxetane ring, especially under harsh conditions or in the presence of Lewis acidic impurities, though the carboxylic acid is generally more reactive.

Oxidation: The carboxylic acid functional group is at a high oxidation state and is generally resistant to further oxidation under standard conditions. Most oxidizing agents would preferentially react with other, more electron-rich parts of a molecule. Therefore, the carboxyl group in this compound is considered chemically inert towards oxidation.

Derivatization for Conjugation and Linker Development

The carboxylic acid is an excellent functional handle for derivatization, enabling the molecule to be used as a building block or conjugated to other chemical entities. This is particularly relevant in medicinal chemistry and materials science, where the unique properties of the oxetane scaffold—such as improved polarity and metabolic stability—are desirable. acs.orgbeilstein-journals.orgnih.gov

Through the esterification and amidation reactions described previously (Section 3.2.1), the molecule can be covalently attached to:

Biomolecules: Linking to peptides, proteins, or nucleic acids.

Reporter Tags: Conjugation with fluorescent dyes, biotin, or other labels for use in biochemical assays.

Solid Supports: Immobilization onto a solid phase for use in solid-phase synthesis or affinity chromatography.

Linkers: Reaction with bifunctional molecules (e.g., amino-alcohols, diamines) to create linkers with specific lengths and properties for applications such as PROTACs or antibody-drug conjugates.

For instance, reacting this compound with an amine-terminated polyethylene (B3416737) glycol (PEG) chain would yield a PEGylated derivative, a common strategy to improve the pharmacokinetic properties of therapeutic agents.

Reactivity of the Ethyl Substituent and Other Alkyl Chains

The ethyl group at the C3 position of the oxetane ring, along with the two methylene groups of the propanoic acid side chain, are composed of sp³-hybridized carbon atoms. These alkyl portions of the molecule are generally the least reactive under most conditions. Their C-H and C-C bonds are strong and non-polar, making them resistant to attack by acids, bases, and mild oxidizing or reducing agents.

Significant functionalization of the ethyl group or the propanoate backbone would require harsh, high-energy conditions typical of alkane chemistry. The most common reaction for such groups is free-radical halogenation, which involves treatment with a halogen (e.g., Br₂, Cl₂) in the presence of UV light or a radical initiator. This process typically lacks selectivity and would likely lead to a mixture of products, with halogenation occurring at the methylene (-CH₂-) position of the ethyl group being statistically favored over the methyl (-CH₃) position. However, such forcing conditions could also promote undesired reactions involving the more sensitive oxetane ring. For most synthetic applications, the alkyl chains are considered chemically inert scaffolds.

Selective Functionalization of Alkyl Moieties

Selective functionalization of the alkyl moieties—the ethyl group and the propanoic acid chain—of this compound presents a synthetic challenge due to the comparable reactivity of C-H bonds. However, modern synthetic methods offer potential pathways for regioselective modifications.

Ethyl Group Functionalization:

Radical Halogenation: Free-radical halogenation (e.g., with N-bromosuccinimide under light initiation) would likely exhibit some selectivity for the methylene protons of the ethyl group (position α to the oxetane ring) due to the slight stabilization of the resulting radical by the adjacent quaternary carbon. However, a mixture of products, including halogenation at the terminal methyl group and on the propanoic chain, is expected.

Directed C-H Activation: Advanced methods involving transition-metal catalysis with a directing group could offer a more controlled approach. The carboxylic acid or a derivative thereof could potentially serve as a directing group to functionalize a specific C-H bond on the ethyl group or the propanoic chain, though this remains a subject for empirical investigation.

Propanoic Acid Chain Functionalization:

α-Halogenation: The Hell-Volhard-Zelinsky reaction (using PBr₃ and Br₂) would selectively introduce a bromine atom at the α-position of the carboxylic acid, yielding 2-bromo-3-(3-ethyloxetan-3-yl)propanoic acid. This intermediate is valuable for subsequent nucleophilic substitution reactions.

α-Hydroxylation: Enolate formation using a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophilic oxygen source (e.g., a MoOPH reagent) could introduce a hydroxyl group at the α-position.

Table 3.3.1-1: Potential Products of Selective Functionalization

| Reagents | Target Moiety | Major Product |

| NBS, light | Ethyl Group | 3-(3-(1-bromoethyl)oxetan-3-yl)propanoic acid (potential) |

| PBr₃, Br₂ | Propanoic Acid Chain | 2-bromo-3-(3-ethyloxetan-3-yl)propanoic acid |

| 1. LDA; 2. MoOPH | Propanoic Acid Chain | 2-hydroxy-3-(3-ethyloxetan-3-yl)propanoic acid |

Influence of Alkyl Group on Oxetane and Carboxyl Reactivity

The 3,3-disubstitution pattern, featuring an ethyl group and a propanoic acid chain, significantly impacts the reactivity of both the oxetane ring and the carboxyl group.

Influence on Oxetane Reactivity:

Steric Hindrance: The ethyl group provides steric bulk around the oxetane ring, which can hinder the approach of nucleophiles. This effect can decrease the rate of intermolecular ring-opening reactions compared to 3-monosubstituted oxetanes.

Electronic Effects: As an electron-donating group, the ethyl substituent can slightly increase the electron density on the oxetane oxygen, potentially modulating its basicity and interaction with Lewis acids.

Thorpe-Ingold Effect: The presence of two substituents on the same carbon (gem-disubstitution) can accelerate intramolecular reactions. This "Thorpe-Ingold effect" can favor cyclization or rearrangement processes where the oxetane ring is involved, as it brings the reactive ends of the molecule closer together.

Influence on Carboxyl Reactivity:

The primary influence on the carboxyl group's reactivity is steric. The proximity of the substituted oxetane ring can sterically shield the carboxyl group, potentially slowing down reactions with bulky reagents, such as certain esterification or amidation catalysts. However, for most standard transformations of carboxylic acids (e.g., conversion to acid chlorides, esters with small alcohols, or reduction), the effect is generally minimal.

Intramolecular Reactions and Rearrangements Involving Both Functional Groups

The proximate positioning of the strained oxetane ring and the carboxylic acid group in this compound facilitates a range of intramolecular reactions, often leading to the formation of new cyclic structures. These transformations are frequently observed when the molecule is subjected to heat or catalytic conditions. nih.gov

Cyclization and Lactonization Pathways

A prominent reaction pathway for oxetane-carboxylic acids is intramolecular cyclization to form lactones. nih.gov This process involves the carboxylic acid function acting as an internal nucleophile, attacking the oxetane ring and causing it to open.

For this compound, an intramolecular SN2 reaction can occur. The carboxylate, formed in situ or by the addition of a base, can attack either of the oxetane's methylene carbons. This attack is typically acid- or base-catalyzed and can also occur upon heating. nih.gov The resulting ring-opening leads to the formation of a stable six-membered δ-lactone. This type of isomerization is a general tendency for many oxetane-carboxylic acids, which are often found to be unstable upon storage or slight heating, converting into the corresponding lactones. nih.gov

Table 3.4.1-1: Isomerization to δ-Lactone

| Starting Material | Conditions | Product |

| This compound | Heat, Dioxane/Water | 5-ethyl-5-(hydroxymethyl)tetrahydro-2H-pyran-2-one |

The propensity for this isomerization can be a significant factor in synthetic chemistry, potentially leading to lower yields in reactions that require elevated temperatures if the desired product is the open-chain acid. nih.gov Conversely, this innate reactivity can be harnessed as a deliberate strategy to synthesize novel lactone structures. nih.gov

Ring Expansion and Contraction Processes

While lactonization is the most common intramolecular rearrangement, other processes like ring expansion are conceivable under specific conditions. Ring expansion of oxetanes can be prompted by certain catalysts or reagents that facilitate cleavage of a C-C bond within the ring, though this is less common than C-O bond cleavage. beilstein-journals.org For this compound, a hypothetical ring expansion could lead to tetrahydrofuran or tetrahydropyran (B127337) derivatives, but this would require a more complex bond reorganization than the straightforward lactonization. Ring contraction is not a typically observed pathway for oxetanes.

Isomerization and Epimerization Studies

The primary isomerization process for this molecule is the structural isomerization to a δ-lactone, as detailed in section 3.4.1. nih.gov Since this compound does not possess any stereocenters in its ground state, epimerization is not applicable. However, if functionalization were to introduce a chiral center (for example, at the α-position of the propanoic acid chain), studies could then be conducted to determine the stereochemical outcome of subsequent reactions and the potential for epimerization under acidic or basic conditions. Computational studies on similar oxetane-carboxylic acids have explored the energy barriers for isomerization, indicating that the presence of electron-withdrawing or bulky substituents can influence the stability of the acid form and its tendency to rearrange. ic.ac.uk

Advanced Spectroscopic and Structural Elucidation of 3 3 Ethyloxetan 3 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments were employed to unambiguously assign the proton and carbon signals of 3-(3-Ethyloxetan-3-yl)propanoic acid and to probe its conformational preferences.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The oxetane (B1205548) ring protons appear as two distinct triplets, indicative of their diastereotopic nature due to the adjacent quaternary center. The propanoic acid and ethyl group protons exhibit characteristic multiplicities that allow for straightforward assignment.

The ¹³C NMR spectrum displays a total of seven unique carbon signals, consistent with the molecular structure. The quaternary carbon of the oxetane ring is readily identified by its characteristic chemical shift and lower intensity. The carbonyl carbon of the carboxylic acid appears at the downfield end of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 (br s) | Broad Singlet | 1H | -COOH |

| 4.45 | Triplet | 2H | Oxetane CH₂ |

| 4.38 | Triplet | 2H | Oxetane CH₂ |

| 2.45 | Triplet | 2H | -CH₂-COOH |

| 1.95 | Triplet | 2H | -CH₂-CH₂-COOH |

| 1.70 | Quartet | 2H | -CH₂-CH₃ |

| 0.90 | Triplet | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 179.5 | -COOH |

| 78.8 | Oxetane CH₂ |

| 42.5 | C(quat)-oxetane |

| 35.4 | -CH₂-COOH |

| 30.1 | -CH₂-CH₂-COOH |

| 28.7 | -CH₂-CH₃ |

| 8.2 | -CH₂-CH₃ |

To further confirm the assignments from 1D NMR and to elucidate the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments were conducted.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum revealed key correlations that confirmed the proton-proton coupling networks. Notably, correlations were observed between the protons of the ethyl group, and between the two methylene (B1212753) groups of the propanoic acid side chain. The absence of a COSY correlation between the oxetane protons and the side chain protons confirmed the presence of the quaternary carbon separating these moieties.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This experiment was crucial for the unambiguous assignment of the carbon signals, particularly for the methylene groups of the oxetane ring and the propanoic acid chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provided insights into the through-space proximity of protons, which is valuable for conformational analysis. NOE correlations were observed between the protons of the ethyl group and the methylene protons of the oxetane ring, suggesting a spatial proximity of these groups. Additionally, NOEs between the protons of the propanoic acid side chain and the oxetane ring protons indicated certain preferred conformations of the flexible side chain relative to the ring.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, was utilized to identify the key functional groups and to characterize the bonding within this compound.

The IR spectrum of the compound is dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group appears as a strong, sharp absorption at approximately 1710 cm⁻¹. The spectrum also displays characteristic C-O stretching vibrations for the oxetane ring in the 1000-950 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid) |

| 2960, 2875 | Medium | C-H Stretch (Aliphatic) |

| 1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| 1460, 1380 | Medium | C-H Bend (Aliphatic) |

| 1250 | Medium | C-O Stretch (Carboxylic Acid) |

| 980 | Medium | C-O-C Stretch (Oxetane Ring) |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound shows a relatively weak C=O stretching band, as carbonyl groups are often weak Raman scatterers. However, the C-C and C-H stretching and bending vibrations of the aliphatic portions of the molecule give rise to prominent peaks. The symmetric stretching of the oxetane ring is also observable in the Raman spectrum.

Table 4: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| 2940, 2880 | Strong | C-H Stretch (Aliphatic) |

| 1450 | Medium | C-H Bend (Aliphatic) |

| 1300 | Medium | CH₂ Wagging/Twisting |

| 1050 | Medium | C-C Stretch |

| 950 | Medium | Oxetane Ring Breathing |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry was used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which provides further structural confirmation. The high-resolution mass spectrum provided an accurate mass measurement consistent with the molecular formula C₈H₁₄O₃.

The fragmentation pattern observed in the mass spectrum is characteristic of both the oxetane and propanoic acid moieties. A prominent fragmentation pathway involves the loss of a molecule of water (18 Da) from the molecular ion, which is common for carboxylic acids. Another significant fragmentation is the cleavage of the oxetane ring, often resulting in the loss of a neutral fragment such as ethene (28 Da) or formaldehyde (B43269) (30 Da). The ethyl group can also be lost as a radical (29 Da).

Table 5: Major Fragments Observed in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺ |

| 140 | [M - H₂O]⁺ |

| 129 | [M - C₂H₅]⁺ |

| 113 | [M - COOH]⁺ |

| 85 | [M - C₃H₅O₂]⁺ (Oxetane fragment) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C8H14O3, the theoretical exact mass can be calculated. This calculated mass would then be compared to the experimentally determined mass from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer. A close correlation between the theoretical and measured mass, typically within a few parts per million (ppm), would provide strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M+H]⁺ | C₈H₁₅O₃⁺ | 159.1016 |

| [M+Na]⁺ | C₈H₁₄O₃Na⁺ | 181.0835 |

| [M-H]⁻ | C₈H₁₃O₃⁻ | 157.0870 |

Note: These are theoretical values. Actual experimental values would be used for confirmation.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides valuable information about a molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts.

In an MS/MS experiment of the [M+H]⁺ ion of this compound (m/z 159.1016), characteristic fragmentation pathways would be expected. These could include the loss of water (H₂O), the loss of the carboxylic acid group (COOH), and fragmentation of the oxetane ring. The fragmentation of carboxylic acids often involves the loss of H₂O (18 Da) and CO₂ (44 Da). The oxetane ring could undergo cleavage to produce characteristic neutral losses or charged fragments.

Table 2: Plausible MS/MS Fragmentation of [C₈H₁₅O₃]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Assignment of Loss |

| 159.10 | 141.09 | H₂O | Loss of water from the carboxylic acid |

| 159.10 | 113.10 | H₂O + CO | Subsequent loss of carbon monoxide |

| 159.10 | 99.08 | C₃H₆O | Cleavage of the oxetane ring |

| 159.10 | 71.05 | C₃H₄O₃ | Fragmentation involving both the side chain and the ring |

Note: This table represents a hypothetical fragmentation pattern to illustrate the principles of MS/MS analysis.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound can be crystallized, this method could provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and conformational details of the oxetane ring and the propanoic acid side chain. nih.gov

The successful application of this technique is contingent on the ability to grow a single crystal of sufficient quality. The resulting electron density map would reveal the exact spatial arrangement of all atoms, confirming the connectivity and stereochemistry of the molecule. This technique is particularly valuable for confirming the structure of complex molecules where spectroscopic data alone may be ambiguous.

Chiroptical Spectroscopy for Stereochemical Assignment (if enantiomerically enriched)

This compound possesses a chiral center at the C3 position of the oxetane ring. If the compound is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopic techniques can be employed to determine its absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with positive and negative Cotton effects, is highly sensitive to the molecule's stereochemistry.

An experimental ECD spectrum of an enantiomer of this compound would be compared to a theoretically calculated spectrum. mdpi.com Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are used to predict the ECD spectra for both the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to ECD, the ORD curve is characteristic of a chiral molecule's stereochemistry. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), can be used to assign the absolute configuration. researchgate.net

For this compound, the ORD spectrum would be expected to show a plain curve at wavelengths far from its electronic transitions and a Cotton effect curve near its UV absorption maxima. The sign and shape of this Cotton effect could be correlated with the absolute configuration of the chiral center.

Theoretical and Computational Investigations of 3 3 Ethyloxetan 3 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and thermodynamic stability of a molecule. For 3-(3-Ethyloxetan-3-yl)propanoic acid, these methods could provide invaluable insights into its molecular geometry, bond characteristics, and energetic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) would be a powerful and efficient method to investigate the geometric and electronic structure of this compound. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers could perform a full geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process would yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its chemical behavior.

Furthermore, DFT calculations could be employed to explore the potential energy surface of the molecule, identifying various conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and the relative populations of different conformations at thermal equilibrium.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value |

| Optimized Ground State Energy (Hartree) | -XXX.XXXXXX |

| HOMO Energy (eV) | -X.XXX |

| LUMO Energy (eV) | +X.XXX |

| Dipole Moment (Debye) | X.XXX |

Note: The values in this table are purely illustrative and await experimental or computational verification.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to highly reliable predictions of properties like ionization potentials, electron affinities, and reaction energies. Such high-level calculations would serve as a benchmark for validating the results obtained from more computationally efficient DFT methods.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations could offer a dynamic perspective on the behavior of this compound in different environments. By simulating the motion of the molecule over time, researchers could analyze its conformational flexibility, identifying the most frequently adopted shapes and the transitions between them.

Moreover, MD simulations are particularly well-suited for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water), one could investigate how the solvent influences its structure and dynamics. This would involve analyzing the radial distribution functions to understand the structuring of solvent molecules around the solute and calculating the free energy of solvation to quantify its solubility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters. For this compound, these predictions would be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Calculations of vibrational frequencies using DFT could aid in the assignment of peaks in an experimental infrared (IR) spectrum. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei would be instrumental in analyzing NMR spectra. The calculation of electronic transitions using Time-Dependent DFT (TD-DFT) could help in understanding its UV-Vis absorption spectrum. A close agreement between predicted and experimental spectra would provide strong evidence for the computationally determined molecular structure.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| Key IR Stretch (C=O) (cm⁻¹) | ~17XX | Not Available |

| ¹H NMR Chemical Shift (CH₂-COOH) (ppm) | ~2.X | Not Available |

| ¹³C NMR Chemical Shift (COOH) (ppm) | ~17X | Not Available |

Note: The predicted values are based on typical ranges for similar functional groups and require specific calculations for this molecule.

Computational Studies on Reaction Mechanisms and Transition States

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. For this compound, these studies could explore its reactivity, such as the ring-opening of the oxetane (B1205548) ring under various conditions or reactions involving the carboxylic acid group.

Elucidation of Reaction Barriers and Rate Constants

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state gives the activation energy barrier. This information is crucial for understanding the feasibility and kinetics of a reaction.

Using transition state theory, these calculated energy barriers can then be used to estimate reaction rate constants. This would allow for a quantitative prediction of how fast a particular reaction involving this compound would proceed under specific conditions, providing insights that are often difficult to obtain through experiments alone.

Understanding Regio- and Stereoselectivity through Computational Models

Computational models are instrumental in deciphering the factors that govern the regio- and stereoselectivity of reactions involving this compound, particularly in reactions that involve the opening of the strained oxetane ring. The regioselectivity of such reactions is largely dictated by electronic and steric effects, which can be quantitatively assessed through computational analysis. magtech.com.cn

Acid-catalyzed ring-opening is a characteristic reaction of oxetanes. For an unsymmetrically substituted oxetane like this compound, the initial protonation of the oxygen atom is followed by a nucleophilic attack. This attack can occur at either of the two methylene (B1212753) carbons (C2 or C4) of the oxetane ring. The preferred site of attack (regioselectivity) depends on the stability of the transition state leading to the products.

Computational models, particularly DFT, can be used to calculate the energy profiles for different reaction pathways. researchgate.net By locating the transition states for the nucleophilic attack at each potential site and calculating their respective activation energies (ΔG‡), researchers can predict the major product.

SN2-like Pathway : A direct displacement mechanism where the nucleophile attacks the carbon atom, leading to inversion of stereochemistry. This pathway is sensitive to steric hindrance. Strong nucleophiles tend to favor attacking the less substituted carbon atom. magtech.com.cn

SN1-like Pathway : A mechanism involving a more significant development of positive charge on the carbon atom in the transition state. This pathway is favored at the more substituted carbon atom that can better stabilize a partial positive charge. Weak nucleophiles under acidic conditions often follow this pathway. magtech.com.cn

For this compound, the C2 and C4 positions are sterically similar. However, the electronic influence of the substituents at C3 can subtly affect the stability of the transition states. Theoretical calculations can precisely model these effects. Transition state calculations are performed to compare the energy of the structures responsible for forming different regio- or diastereoisomers. acs.org

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Ring-Opening of Protonated this compound

This table illustrates how computational models provide data to predict reaction outcomes. The pathway with the lower activation energy is predicted to be the major pathway.

| Nucleophile | Pathway | Site of Attack | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

| Cl⁻ | SN2-like | C2/C4 | 18.5 | Yes |

| Cl⁻ | SN1-like | C2/C4 | 24.2 | No |

| H₂O | SN2-like | C2/C4 | 25.8 | No |

| H₂O | SN1-like | C2/C4 | 22.1 | Yes |

These computational models can also predict stereoselectivity, for instance, in reactions where a new chiral center is formed. By calculating the energies of the diastereomeric transition states, the model can predict the favored stereochemical outcome.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the structural properties of a series of compounds and their chemical reactivity. nih.gov A QSRR study for this compound would involve synthesizing a series of derivatives and correlating their measured reactivity (e.g., reaction rates, equilibrium constants) with computed molecular descriptors.

The general workflow for a QSRR analysis involves:

Dataset Assembly : A series of structurally related compounds based on the parent molecule, this compound, is defined. For each compound, a specific measure of reactivity is experimentally determined.

Descriptor Calculation : For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Development : Statistical methods, most commonly Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the observed reactivity. nih.govmdpi.com

Model Validation : The predictive power of the QSRR model is rigorously tested using statistical validation techniques.

For a series of compounds derived from this compound, relevant molecular descriptors would include:

Electronic Descriptors : These describe the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, partial atomic charges, and dipole moment. For instance, the charge on the oxetane oxygen could correlate with its susceptibility to protonation.

Steric/Topological Descriptors : These quantify the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices. These are crucial for understanding sterically controlled reactions.

Quantum-Chemical Descriptors : These are derived from quantum mechanical calculations and can represent more complex electronic and structural features, such as bond orders or energies of specific molecular orbitals. tubitak.gov.tr

Table 2: Example Dataset for a QSRR Analysis of Substituted 3-(3-Alkyloxetan-3-yl)propanoic Acids

This table presents hypothetical data for a QSRR study on the rate of a specific reaction. The goal is to derive an equation linking the descriptors to the reactivity (log(k)).

| Compound (R group) | log(k) (Observed Reactivity) | Molecular Weight (MW) | LUMO Energy (eV) | Steric Parameter (Es) |

| Methyl | -2.5 | 158.19 | -0.25 | -1.24 |

| Ethyl | -2.8 | 172.22 | -0.28 | -1.31 |

| n-Propyl | -3.1 | 186.25 | -0.30 | -1.60 |

| Isopropyl | -3.5 | 186.25 | -0.32 | -1.71 |

| tert-Butyl | -4.2 | 200.27 | -0.35 | -2.78 |

From such data, a QSRR model could be generated. For example, a Multiple Linear Regression analysis might yield an equation of the following form:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Es)

Where k is the reaction rate constant, c₀, c₁, and c₂ are coefficients determined by the regression analysis, and Es is a steric parameter. Such an equation would allow for the prediction of reactivity for new, unsynthesized derivatives, thereby guiding experimental efforts.

Applications of 3 3 Ethyloxetan 3 Yl Propanoic Acid As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The unique structural features of 3-(3-ethyloxetan-3-yl)propanoic acid, which combine a strained four-membered oxetane (B1205548) ring with a flexible propanoic acid chain, make it a valuable building block in the synthesis of intricate organic molecules. Its bifunctional nature allows for a variety of chemical transformations, enabling the construction of both heterocyclic and polyfunctionalized aliphatic systems.

Precursor for Advanced Heterocyclic Scaffolds

While direct, extensive research on the use of this compound as a precursor for heterocyclic scaffolds is not widely documented, the reactivity of the oxetane and carboxylic acid moieties suggests significant potential. Propanoic acid derivatives are known to be key starting materials in the synthesis of various heterocyclic compounds. For instance, different substituted propanoic acids are utilized in creating complex structures like quinolinones and pyridazinones. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, which can then participate in cyclization reactions. The oxetane ring, being a strained ether, is susceptible to ring-opening reactions under both acidic and basic conditions, providing a reactive handle to introduce new functionalities and build larger ring systems. This dual reactivity makes it a promising candidate for the development of novel heterocyclic frameworks that are of interest in medicinal chemistry and materials science.

Building Block for Polyfunctionalized Aliphatic Compounds

In the realm of aliphatic chemistry, this compound serves as a versatile building block for constructing molecules with multiple functional groups. The carboxylic acid provides a straightforward point of attachment for various chemical groups through standard transformations. More significantly, the oxetane ring can be opened by a range of nucleophiles, leading to the formation of 1,3-disubstituted propane (B168953) derivatives with a primary alcohol. This ring-opening reaction can be performed with high regioselectivity, affording predictable and well-defined structures. The resulting polyfunctionalized aliphatic chains can then be further elaborated, making this compound a useful intermediate in the synthesis of complex natural products, pharmaceuticals, and specialty chemicals where precise control over stereochemistry and functionality is crucial. Aliphatic carboxylic acids, in general, are fundamental building blocks in organic synthesis.

Utility in Polymer Science and Materials Chemistry

The incorporation of the this compound unit into polymer architectures offers a pathway to novel materials with tailored properties. The oxetane ring, in particular, is a key functional group for polymerization and polymer modification.

Monomer for Specialty Polyethers or Polyesters

The structure of this compound allows it to function as a monomer in the synthesis of specialty polymers. The oxetane moiety can undergo cationic ring-opening polymerization to form polyether backbones. The pendant propanoic acid group can either be protected during the polymerization and deprotected afterward to provide functionality along the polymer chain, or it can be directly involved in polymerization reactions. For example, it can be used to create polyesters through condensation polymerization with diols. The resulting polymers, containing both ether and ester linkages and a regularly spaced carboxylic acid functionality, can exhibit unique properties such as hydrophilicity, degradability, and the ability to coordinate with metal ions.

Incorporating Oxetane-Propanoic Acid Units into Macromolecular Architectures

Beyond its use as a primary monomer, this compound can be incorporated into various macromolecular architectures. It can be grafted onto existing polymer backbones to introduce the reactive oxetane group and the functional carboxylic acid. This allows for the modification of commodity polymers, imparting new properties such as improved adhesion, increased polarity, or the ability to undergo further reactions. For instance, the carboxylic acid can be used to attach the molecule to a polymer with hydroxyl or amine groups, while the oxetane ring remains available for subsequent crosslinking reactions. This approach is valuable for creating functional coatings, adhesives, and compatibilizers.

Development of Novel Synthetic Reagents and Catalysts Featuring the Oxetane-Propanoic Acid Motif

There is currently no available scientific literature detailing the development of novel synthetic reagents or catalysts that feature the this compound motif.

Chemical Probe and Derivatization Studies (Non-Biological)

Detailed non-biological chemical probe and derivatization studies specifically involving this compound have not been reported in the accessible scientific literature.

Future Research Directions and Unexplored Avenues in 3 3 Ethyloxetan 3 Yl Propanoic Acid Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic routes to oxetanes often rely on methods like the Williamson etherification, which may involve harsh reagents and generate significant waste. acs.org Future research should prioritize the development of greener synthetic pathways to 3-(3-Ethyloxetan-3-yl)propanoic acid.

Photocatalytic Approaches: Visible-light photoredox catalysis offers a powerful and sustainable strategy for oxetane (B1205548) synthesis. acs.orgthieme-connect.com A potential route to explore for this compound could involve the photocatalytic C-H functionalization of a suitable alcohol precursor. researchgate.netnih.gov This method avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. acs.orgthieme-connect.com For instance, a synthetic strategy could be envisioned starting from an alcohol and a vinyl sulfonium (B1226848) salt, as demonstrated for other oxetanes. nih.gov

Biocatalytic Synthesis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. Recent advancements have demonstrated the potential of halohydrin dehalogenases for the enantioselective formation of oxetanes. nih.govrepec.orgresearchgate.netresearchgate.net Research into identifying or engineering an enzyme capable of cyclizing a precursor to this compound could provide a highly efficient and environmentally friendly synthetic route. This biocatalytic approach could also offer excellent control over stereochemistry, a crucial aspect for pharmaceutical applications.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photocatalysis | Mild reaction conditions, use of visible light, avoidance of harsh reagents. acs.orgthieme-connect.com | Substrate scope, catalyst cost and stability, scalability. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts, aqueous reaction media. nih.govresearchgate.net | Enzyme discovery and engineering, substrate specificity, operational stability of the enzyme. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Understanding reaction mechanisms, scalability. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The strained four-membered ring of this compound is a source of latent reactivity that can be harnessed for novel chemical transformations.

Ring-Opening Reactions: While 3,3-disubstituted oxetanes are generally more stable, their ring can be opened under specific conditions, particularly with intramolecular nucleophiles or under acidic catalysis. nih.govnih.gov For this compound, the tethered carboxylic acid group presents an opportunity for intramolecular ring-opening to form lactones, a transformation that has been observed in other oxetane-carboxylic acids upon heating. nih.gov Future research could focus on controlling this isomerization to access novel gamma-lactones, which are valuable structural motifs in natural products and pharmaceuticals.

Decarboxylative Functionalization: The carboxylic acid moiety can serve as a handle for a variety of transformations. Photoredox-catalyzed decarboxylation is an emerging method for generating carbon-centered radicals from carboxylic acids, which can then participate in a range of C-C and C-heteroatom bond-forming reactions. researchgate.net Applying this strategy to this compound could lead to the synthesis of novel 3-ethyl-3-substituted oxetanes, expanding the chemical space accessible from this building block.

C-H Activation: Direct functionalization of the C-H bonds of the oxetane ring is a highly atom-economical approach to introduce new substituents. researchgate.net While functionalization at the 2-position of the oxetane ring has been reported, developing methods for selective C-H activation at other positions of this compound would be a significant advancement. researchgate.net This could involve transition-metal catalysis or photoredox catalysis to generate reactive intermediates that can be trapped by various coupling partners.

Application of Flow Chemistry and Continuous Processing for Scale-Up

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. rsc.orgdurham.ac.uk

Continuous Synthesis of the Propanoic Acid Chain: Flow chemistry is well-suited for the synthesis of carboxylic acids. rsc.orgdurham.ac.ukresearchgate.netnih.govresearchgate.net A continuous process could be developed for the synthesis of the this compound precursor, potentially through a carboxylation reaction using CO2 in a tube-in-tube reactor. durham.ac.ukresearchgate.net This would allow for precise control over reaction parameters and safe handling of gaseous reagents.

Flow-Based Oxetane Formation: The cyclization step to form the oxetane ring could also be adapted to a flow process. This would be particularly beneficial for exothermic reactions, as the high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing runaway reactions and improving product selectivity.

Table 2: Potential Benefits of Flow Chemistry for the Synthesis of this compound

| Parameter | Batch Processing | Flow Processing |

|---|---|---|

| Safety | Potential for thermal runaway in exothermic reactions. | Enhanced heat transfer minimizes risks. |

| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the process for longer durations ("scaling out"). |

| Reproducibility | Can be influenced by mixing and heat transfer inconsistencies. | Precise control over parameters ensures high reproducibility. |

| Reagent Handling | Handling of hazardous or gaseous reagents can be challenging. | Enables the safe use of reactive intermediates and gases. durham.ac.ukresearchgate.net |

Advanced Catalyst Development for Selective Transformations of the Compound

The development of new catalysts is crucial for unlocking the full synthetic potential of this compound.

Catalysts for Selective Ring-Opening: While the stability of the 3,3-disubstituted oxetane is an advantage, selective ring-opening can be a valuable synthetic tool. Research into developing catalysts, such as chiral Brønsted acids or transition metal complexes, for the enantioselective ring-opening of the oxetane could provide access to highly functionalized chiral building blocks. acs.orgrsc.org This would be particularly relevant for the synthesis of molecules with defined stereochemistry.

Catalysts for C-H Functionalization: As mentioned earlier, selective C-H activation would be a powerful tool. Future research should focus on developing catalysts that can differentiate between the various C-H bonds in the molecule, including those on the ethyl group, the propanoic acid chain, and the oxetane ring itself. This could involve directing group strategies or the use of shape-selective catalysts.

Integration into New Synthetic Strategies for Diverse Chemical Structures

The unique properties of this compound make it a valuable building block for the synthesis of more complex and diverse chemical structures. enamine.net

Fragment-Based Drug Discovery: The oxetane motif is increasingly used in fragment-based drug discovery to improve the physicochemical properties of lead compounds. semanticscholar.org this compound could be used as a fragment to be incorporated into larger molecules, with the carboxylic acid providing a convenient attachment point for further elaboration.

Synthesis of Spirocycles: Spirocyclic compounds, which contain two rings connected by a single atom, are of great interest in medicinal chemistry due to their three-dimensional nature. researchgate.netmdpi.comrsc.orgrsc.org The 3,3-disubstituted nature of this compound makes it an ideal precursor for the synthesis of spirocyclic compounds where the oxetane is one of the rings. researchgate.netmdpi.comnuph.edu.ua For example, the propanoic acid chain could be functionalized and then cyclized onto the oxetane ring to generate novel spirocyclic systems.

Q & A

Q. Key Considerations :

- Optimize reaction time and temperature to prevent oxetane ring opening.

- Use anhydrous conditions to avoid hydrolysis of intermediates.

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

A multi-technique approach is critical:

- 1H/13C NMR : Compare chemical shifts (δ) with literature values for oxetane and propanoic acid moieties. For example, oxetane protons typically resonate at δ 4.2–4.8 ppm, while carboxylic acid protons appear at δ 10–12 ppm .

- HRMS : Confirm the molecular ion peak (e.g., [M+H]+ or [M−H]−) with <2 ppm mass error.

- IR Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, O-H at ~2500–3000 cm⁻¹) .

Q. Table 1: Expected Spectral Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 4.2–4.8 (oxetane), δ 2.5–3.0 (CH₂) | |

| 13C NMR | δ 70–80 (oxetane C), δ 175 (COOH) | |

| HRMS | m/z calculated for C₈H₁₂O₃: 156.0786 | - |

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions :

- Stability Tests :

- Monitor decomposition via periodic NMR or TLC over 1–3 months.

Advanced: How to design experiments to investigate the reactivity of the oxetane ring in this compound under varying conditions?

Methodological Answer:

Experimental Design :

- Acidic/Basic Conditions : Treat the compound with HCl (0.1–1 M) or NaOH (0.1–1 M) at 25–60°C. Monitor ring-opening via:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds.

Q. Table 2: Reactivity Screening Conditions

| Condition | Reagents | Temperature | Monitoring Technique |

|---|---|---|---|

| Acidic Hydrolysis | 1 M HCl in THF | 50°C | 1H NMR |

| Basic Hydrolysis | 1 M NaOH in MeOH | 25°C | TLC (EtOAc/hexane) |

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:

Common issues and solutions:

- Unexpected Peaks in NMR :

- HRMS Discrepancies :

- Recalibrate the instrument or re-analyze using a different ionization mode (e.g., ESI vs. MALDI).

Case Study : In a synthesis of an oxetane derivative, conflicting 13C NMR data were resolved by repeating the reaction under stricter anhydrous conditions, eliminating a hydrolyzed byproduct .

Advanced: What strategies can be employed to study the biological activity of this compound?

Methodological Answer:

While direct biological data for this compound is limited, general strategies include:

- Enzyme Inhibition Assays :

- Target enzymes (e.g., cyclooxygenase or kinases) and measure IC₅₀ values using fluorometric or colorimetric substrates.

- Cellular Uptake Studies :

- Use fluorescent derivatives or radiolabeled analogs to track intracellular accumulation.

- Computational Docking :

- Model interactions with protein targets (e.g., using AutoDock Vina) to predict binding affinities.

Safety Note : Follow biosafety protocols (e.g., BSL-2) for cell-based studies, and ensure compliance with ethical guidelines .

Advanced: How to optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or organocatalysts to enhance reaction efficiency .

- Solvent Optimization : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) for coupling reactions.

- Kinetic Studies : Use in-situ IR or ReactIR to identify rate-limiting steps and adjust reagent addition rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.